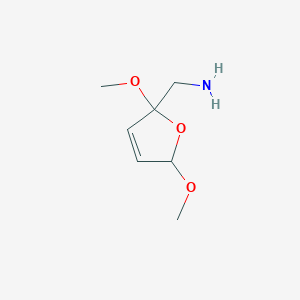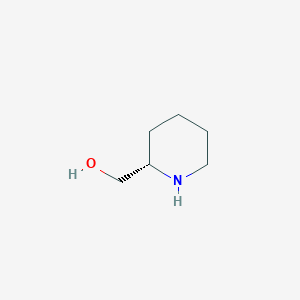
(S)-Piperidin-2-ylmethanol
Vue d'ensemble
Description
-(S)-Piperidin-2-ylmethanol, also known as SPM, is an organic compound consisting of a piperidine ring with a methyl group attached to the nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. SPM is used in the synthesis of drugs such as the anti-inflammatory agent naproxen, the anti-cancer agent dasatinib, and the anti-malarial compound artemisinin. It has also been used in the synthesis of other compounds such as the anti-fungal agent itraconazole, the anti-hypertensive agent losartan, and the anti-diabetic agent metformin.
Applications De Recherche Scientifique
Chemistry and Pharmacology of Piperidine Alkaloids
Piperidine alkaloids, related to (S)-Piperidin-2-ylmethanol, are found in various species of the Pinus genus and related genera. These compounds are known for their medicinal importance, particularly in Indian North-western Himalayas. Piperidine alkaloids, including (S)-Piperidin-2-ylmethanol derivatives, have been identified for their considerable medicinal significance, encompassing a wide range of therapeutic applications. Researchers have focused on the heterocyclic nucleus of piperidine for drug research, as its planar structure allows for diverse pharmacophoric modifications to produce new therapeutic profiles (Singh et al., 2021).
Piperine and Piperidine Derivatives
Piperine, a major principle of black pepper, has been extensively studied for its bioactivity, which includes antimicrobial action and a range of physiological effects beneficial for human health. Piperine's structure incorporates the piperidine ring, indicating the potential of (S)-Piperidin-2-ylmethanol as a scaffold for developing compounds with immunomodulatory, hepatoprotective, antioxidant, antitumor, and drug availability-enhancing characteristics. These properties highlight the therapeutic potential of piperine and, by extension, derivatives of (S)-Piperidin-2-ylmethanol for inclusion in health-enhancing medical formulations (Stojanović-Radić et al., 2019).
Therapeutic Applications of Piperazine Derivatives
Piperazine, a related compound featuring a six-membered nitrogen-containing heterocycle, has been identified in a plethora of drugs across various therapeutic uses, including antipsychotic, antihistamine, and anticancer agents. Modifications to the piperazine nucleus, closely related to (S)-Piperidin-2-ylmethanol, have shown significant impacts on the medicinal potential of resultant molecules. This highlights the flexibility and broad therapeutic applications of piperazine and, by analogy, (S)-Piperidin-2-ylmethanol derivatives (Rathi et al., 2016).
Antimycobacterial Activity
Compounds based on piperazine, including derivatives of (S)-Piperidin-2-ylmethanol, have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underlines the importance of piperazine as a critical building block in anti-TB molecule design, further emphasizing the potential of (S)-Piperidin-2-ylmethanol derivatives in addressing tuberculosis (Girase et al., 2020).
Solubility and Bioavailability Improvement Strategies
Recent research has focused on improving the solubility and oral bioavailability of piperine, a compound structurally related to (S)-Piperidin-2-ylmethanol. Various strategies, such as derivatives and analogue synthesis, particle size reduction, and lipid-based drug delivery systems, have been investigated to enhance the pharmacokinetic properties of piperine. These approaches could be applicable to (S)-Piperidin-2-ylmethanol derivatives, optimizing their therapeutic benefits (Salsabila et al., 2021).
Propriétés
IUPAC Name |
[(2S)-piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAYXGYYVXRDDW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426188 | |
| Record name | (S)-Piperidin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Piperidin-2-ylmethanol | |
CAS RN |
41373-39-1 | |
| Record name | (2S)-2-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41373-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Piperidin-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2S)-piperidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



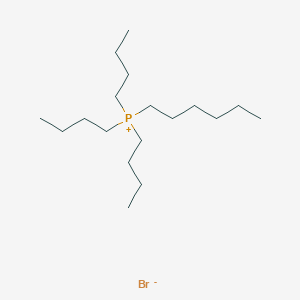
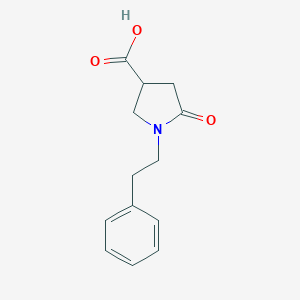
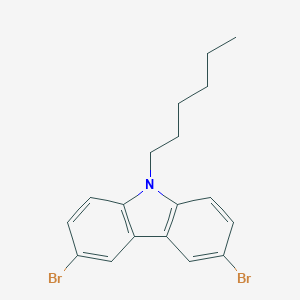
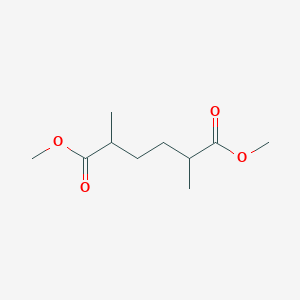
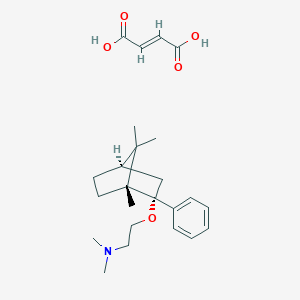
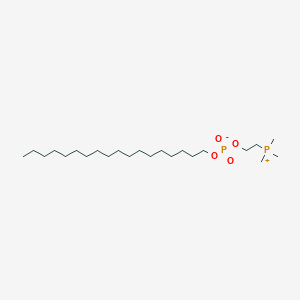
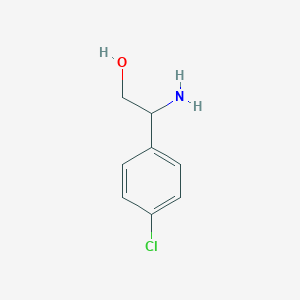
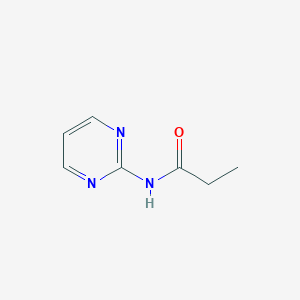
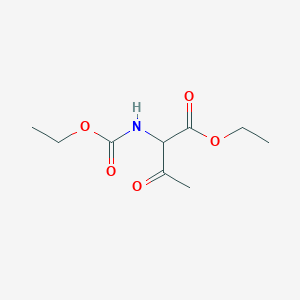
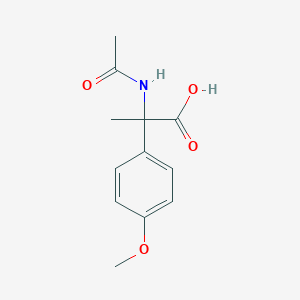
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
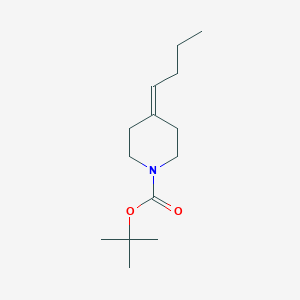
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
